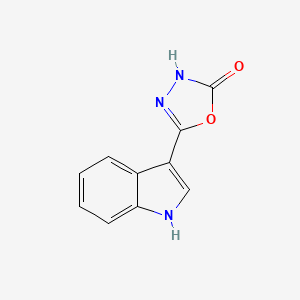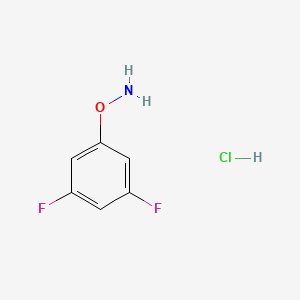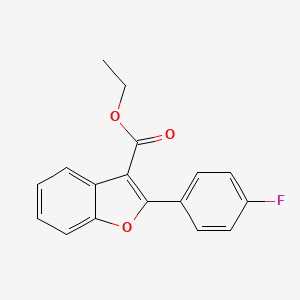
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound has a fluorophenyl group attached to the benzofuran core, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate typically involves a multi-step process. One common method starts with commercially available starting materials such as 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene. The synthesis proceeds through several steps, including bromination, coupling reactions, and cyclization .
Bromination: The starting material, 2-bromo-4-methoxy-phenol, is prepared by brominating 4-methoxy-phenol.
Coupling Reaction: The brominated compound is then coupled with para-fluorophenylacetylene using a palladium-catalyzed coupling reaction.
Cyclization: The coupled product undergoes cyclization to form the benzofuran ring.
Esterification: Finally, the carboxylic acid group is esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-Methylphenyl)benzofuran-3-carboxylate: Contains a methyl group instead of fluorine.
Ethyl 2-(4-Hydroxyphenyl)benzofuran-3-carboxylate: Has a hydroxyl group instead of fluorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C17H13FO3 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |
InChI Key |
CDKVZJQMYFCTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


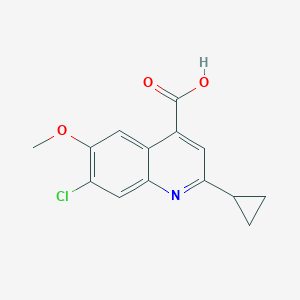
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
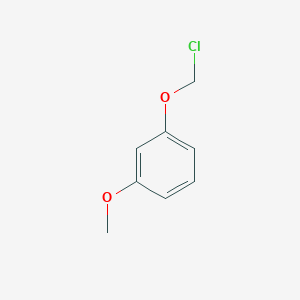

![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)

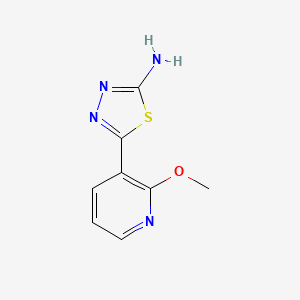

![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
